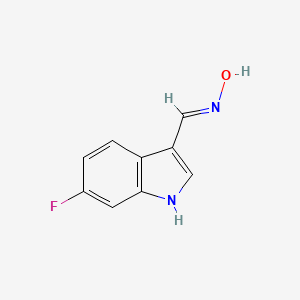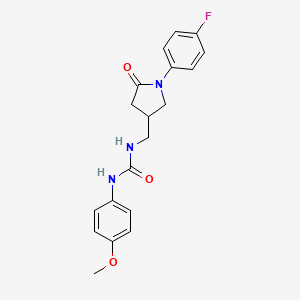
Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a chemical compound that belongs to the class of pyridazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. The compound features a 4-chlorophenyl group, indicating the presence of a chlorine atom attached to a benzene ring, which is further connected to the pyridazine ring. This structure is likely to influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of related pyridazine compounds has been explored in various studies. For instance, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, a 1,4-dicarbonyl scaffold, was synthesized and applied to the production of pyridazine derivatives . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which, although not pyridazines, share some structural similarities and were synthesized using ultrasound irradiation to enhance reaction times . These methodologies could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and crystallography. For example, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was elucidated using single-crystal X-ray diffraction . Similarly, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing two independent molecules in the asymmetric unit . These studies provide insights into the three-dimensional arrangement of atoms within the molecules, which is crucial for understanding the chemical reactivity and interactions of the compound.
Chemical Reactions Analysis
The reactivity of pyridazine derivatives can be quite diverse. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various heterocyclic compounds upon treatment with different nucleophilic reagents . Another study showed that ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate underwent cyclization and reacted with hydrazines to form a variety of derivatives . These reactions highlight the potential for ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate to participate in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be influenced by their molecular structure. For example, the study of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in 1M HCl showed that the compound acted as a corrosion inhibitor, with its efficiency increasing with concentration . This suggests that the compound may also exhibit similar inhibitory properties. Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, play a significant role in determining the physical properties of these compounds, as seen in the crystal structure analysis of related compounds .
Scientific Research Applications
Related Compound Applications and Research Directions
1. Chemical Analogs and Their Applications
Research on compounds structurally related to ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate, such as chlorophenols and their derivatives, indicates a broad spectrum of biological activities. These activities include anti-inflammatory, antidiabetic, antitumor, and anticancer effects, often attributed to the antioxidant properties of these compounds. They have been shown to neutralize active oxygen and halt free radical processes that lead to cellular damage and various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
2. Environmental Impact and Toxicity Studies
Environmental studies on compounds such as chlorophenols have evaluated their toxicity and persistence in aquatic environments, providing insights into their environmental fate and behavior. These studies are essential for understanding the potential ecological impact of chemical compounds and guiding the development of safer alternatives (Haman, Dauchy, Rosin, & Munoz, 2015).
3. Potential for Optoelectronic Applications
Research on organic materials for optoelectronic applications, including quinazolines and pyrimidines, indicates that incorporating specific chemical fragments into π-extended conjugated systems can create novel optoelectronic materials. This area of research highlights the potential of organic compounds, possibly including ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate, in developing new technologies for electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-3-20-14(19)13-12(18)8-9(2)17(16-13)11-6-4-10(15)5-7-11/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPEESNYYDSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(4-chlorophenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)


![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)
![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)
![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)
![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)


![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)